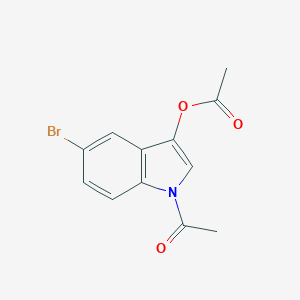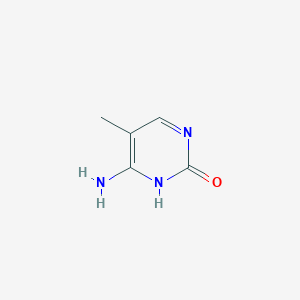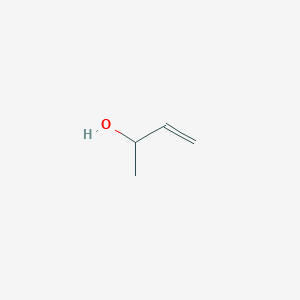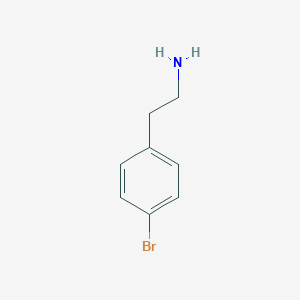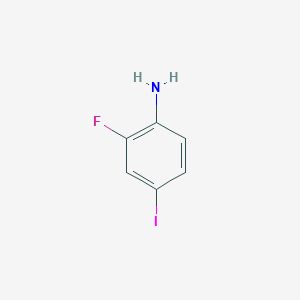
2-氟-4-碘苯胺
概述
描述
2-Fluoro-4-iodoaniline is an organic compound with the molecular formula C6H5FIN. It is a derivative of aniline, where the hydrogen atoms at the 2nd and 4th positions on the benzene ring are substituted with fluorine and iodine atoms, respectively. This compound is widely used in various fields, including pharmaceuticals, chemical synthesis, and materials science .
科学研究应用
2-Fluoro-4-iodoaniline is extensively used in scientific research due to its versatility:
作用机制
Target of Action
2-Fluoro-4-iodoaniline (FID) primarily targets the surface defects of perovskite films . The compound interacts with uncoordinated lead ions on the perovskite surface . It is also known as a moiety of TAK-733, a selective inhibitor of mitogen-activated or extracellular signal-regulated protein kinase kinase 2 (MEK2) .
Mode of Action
The amino group of FID forms a coordinate bond with the uncoordinated lead ion on the perovskite surface via Lewis acid–base interaction . This interaction significantly reduces the defect state density, suppresses carrier nonradiative recombination, and boosts carrier transport of the perovskite films .
Biochemical Pathways
It is known that the compound’s interaction with the perovskite surface leads to a reduction in defect state density and an enhancement in carrier transport . These changes can have downstream effects on the performance of perovskite solar cells (PSCs) .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The action of 2-Fluoro-4-iodoaniline results in increased open circuit voltage (Voc) and fill factor (FF) of perovskite solar cells (PSCs) . This is due to the compound’s ability to reduce defect state density, suppress carrier nonradiative recombination, and boost carrier transport in perovskite films .
Action Environment
The environment can influence the action, efficacy, and stability of 2-Fluoro-4-iodoaniline. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . This suggests that factors such as temperature and light exposure could potentially affect the compound’s stability and efficacy.
安全和危害
未来方向
2-Fluoro-4-iodoaniline has been used to passivate the surface defects of perovskite films, which significantly reduced the defect state density, suppressed carrier nonradiative recombination, and boosted carrier transport of the perovskite films . This resulted in increased open circuit voltage (Voc) and fill factor (FF) of the perovskite solar cells (PSCs) . The power conversion efficiency (PCE) of the PSCs was increased from 21.07% to 23.44% .
生化分析
Biochemical Properties
The exact biochemical properties of 2-Fluoro-4-iodoaniline are not fully understood. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has certain stability and degradation characteristics .
Dosage Effects in Animal Models
It is known that the compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with certain enzymes and cofactors .
Transport and Distribution
It is known that the compound can interact with certain transporters or binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-iodoaniline can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 2-fluoroaniline, iodination can be achieved using iodine and an oxidizing agent such as sodium nitrite in the presence of an acid . Another method involves the reaction of 2-fluoroaniline with iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 2-fluoro-4-iodoaniline often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反应分析
Types of Reactions: 2-Fluoro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), and other nucleophiles.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Oxidation: Formation of nitro and nitroso compounds.
Reduction: Formation of primary and secondary amines.
相似化合物的比较
2-Fluoroaniline (C6H6FN): Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Iodoaniline (C6H6IN): Lacks the fluorine substituent, affecting its electronic properties and reactivity.
2-Fluoro-5-iodoaniline (C6H5FIN): Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2-Fluoro-4-iodoaniline’s unique combination of fluorine and iodine substituents provides distinct electronic and steric properties, making it particularly useful in specific synthetic and research applications .
属性
IUPAC Name |
2-fluoro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMTUBVTKOYYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952101 | |
| Record name | 2-Fluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29632-74-4 | |
| Record name | 2-Fluoro-4-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29632-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-fluoro-4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029632744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29632-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the metabolism of 2-fluoro-4-iodoaniline in organisms?
A1: Research using the earthworm Eisenia veneta as a model organism provides insights into the metabolism of 2-fluoro-4-iodoaniline. Studies employing techniques like ¹⁹F-NMR spectroscopy, HPLC-MS/MS, and HPLC-ICPMS revealed the formation of two key Phase II metabolites: N-glutamyl and N-glucoside conjugates. [] This suggests the significance of these metabolic pathways in detoxifying xenobiotics in earthworms. Further metabolites were detected, but their low abundance hindered complete structural identification. [] Interestingly, the parent compound and the glutamyl conjugate were found to be the major components in both coelomic fluid and worm tissue, highlighting their persistence. []
Q2: Are there any analytical techniques specifically beneficial for studying 2-fluoro-4-iodoaniline?
A2: The presence of iodine in 2-fluoro-4-iodoaniline makes it particularly amenable to analysis via High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC/ICPMS). This method offers high specificity and sensitivity for detecting iodine-containing metabolites. [] Researchers successfully utilized HPLC/ICPMS to profile these metabolites in earthworms exposed to the compound, detecting as little as 25 ng/peak of iodine. [] This approach proves valuable in understanding the metabolic fate of iodine-containing compounds without requiring radiolabeling. []
Q3: Has 2-fluoro-4-iodoaniline been used in the synthesis of other compounds?
A3: Yes, 2-fluoro-4-iodoaniline serves as a key building block in synthesizing more complex molecules. One notable example is its use in the production of TAK-733, a potent MEK kinase inhibitor. [] In this multistep synthesis, 2-fluoro-4-iodoaniline undergoes a crucial displacement reaction to introduce a specific side chain onto a pyridopyrimidone core. [] This highlights the versatility of 2-fluoro-4-iodoaniline as a starting material in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

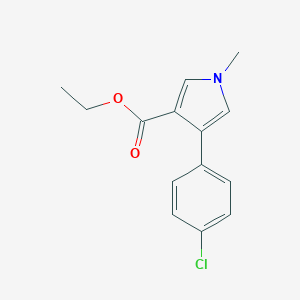
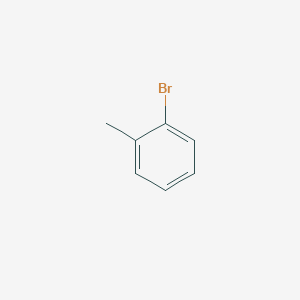
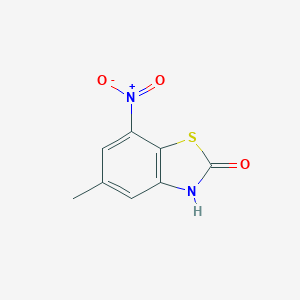
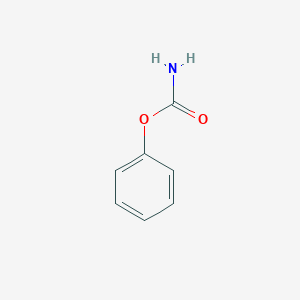
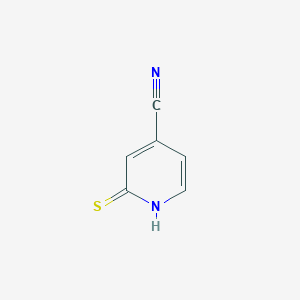
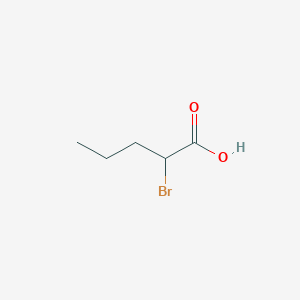

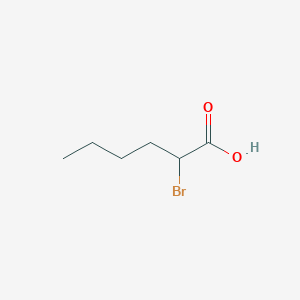
![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
